9-Dihydro-13-acetyl baccatin III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

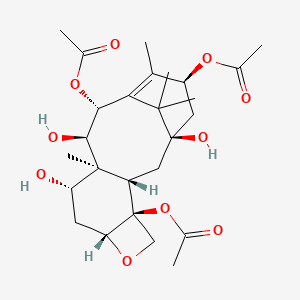

9-Dihydro-13-acetyl baccatin III is a useful research compound. Its molecular formula is C26H38O10 and its molecular weight is 510.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Research

Mechanism of Action:

9-Dihydro-13-acetyl baccatin III exhibits potent anticancer properties by interfering with microtubule dynamics during cell division. It binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to cell cycle arrest in cancer cells. This mechanism is crucial for its potential use in cancer therapies, particularly against various leukemia cell lines such as P388.

Case Studies:

- A study highlighted its effectiveness in inhibiting the proliferation of cancer cell lines, demonstrating a significant reduction in cell viability when treated with this compound compared to untreated controls.

- Research has also focused on optimizing synthetic pathways for producing novel taxane derivatives that enhance pharmacological properties, thus expanding its potential applications in targeted cancer therapy.

Synthetic Chemistry

Synthesis Pathways:

The synthesis of this compound can be achieved through various methods, including:

- Acid Catalyzed Rearrangement: This method allows for the rearrangement and acyl migration necessary for effective synthesis .

- Conversion Techniques: It can be converted into 10-deacetyl baccatin III and other analogues through selective protection and oxidation methods, yielding high overall efficiencies (up to 95% isolated yield) in subsequent reactions .

Applications in Organic Chemistry:

The compound serves as an essential intermediate for synthesizing other taxanes. Its transformation into 10-deacetyl baccatin III is particularly noteworthy as it provides a pathway to produce paclitaxel and docetaxel efficiently, which are critical in cancer treatment protocols .

Pharmacological Development

Drug Formulation:

Research indicates that this compound can be utilized in developing new formulations of existing drugs or novel therapeutic agents. Its structural similarities with other taxanes make it a valuable candidate for enhancing drug efficacy and reducing side effects associated with traditional taxane therapies .

Emerging Health Benefits:

Recent studies have explored additional health benefits associated with taxane derivatives, including anti-inflammatory and anti-proliferative effects beyond their primary use as chemotherapeutic agents. This broadens the scope of research into potential applications in treating various diseases beyond cancer .

Future Directions in Research

Sustainability and Conservation:

Given the limited availability of natural sources of taxanes, research is increasingly focused on sustainable extraction methods and synthetic biology approaches to produce this compound. This includes exploring plant cell cultures for sustainable production systems that can meet the growing demand without depleting natural resources .

Innovative Therapeutics:

The ongoing exploration of this compound's derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Investigating its interactions with other cellular components could unveil novel mechanisms that enhance its anticancer activities or expand its therapeutic applications .

Propiedades

Fórmula molecular |

C26H38O10 |

|---|---|

Peso molecular |

510.6 g/mol |

Nombre IUPAC |

[(1R,3S,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate |

InChI |

InChI=1S/C26H38O10/c1-12-16(34-13(2)27)9-25(32)10-17-24(7,18(30)8-19-26(17,11-33-19)36-15(4)29)22(31)21(35-14(3)28)20(12)23(25,5)6/h16-19,21-22,30-32H,8-11H2,1-7H3/t16-,17-,18-,19+,21+,22-,24-,25-,26+/m0/s1 |

Clave InChI |

HZONGTIGNCOSIU-OCOKNRCZSA-N |

SMILES isomérico |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3C[C@](C2(C)C)(C[C@@H]1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

SMILES canónico |

CC1=C2C(C(C3(C(CC4C(C3CC(C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.